5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate, which is then cyclized using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the desired thiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in the thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiadiazole derivative.
Scientific Research Applications
Chemistry: 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology and Medicine: This compound has shown potential as an antimicrobial and antifungal agent. It is being investigated for its ability to inhibit the growth of various pathogens, making it a candidate for the development of new pharmaceuticals.
Industry: In the agricultural sector, this compound is explored for its potential use as a pesticide or herbicide. Its unique chemical properties make it suitable for protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets within the cell. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of pathogens. The exact molecular pathways and targets can vary depending on the specific application and organism being targeted.
Comparison with Similar Compounds
- 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 5-Chloro-3-(4-bromophenyl)-1,2,4-thiadiazole
- 5-Chloro-3-(4-methylphenyl)-1,2,4-thiadiazole
Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular thiadiazole derivative potentially more effective in its applications.
Properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAGNQDINFGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251848 | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138426-27-4 | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138426-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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